molecular formula C22H44O3 B14333362 Octadecyl 2-hydroxy-2-methylpropanoate CAS No. 102885-91-6

Octadecyl 2-hydroxy-2-methylpropanoate

Cat. No.: B14333362
CAS No.: 102885-91-6
M. Wt: 356.6 g/mol
InChI Key: AFAZBKOULBTINF-UHFFFAOYSA-N
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Description

Octadecyl 2-hydroxy-2-methylpropanoate is a long-chain ester derivative featuring a hydroxyl group adjacent to the ester moiety.

Properties

CAS No.

102885-91-6

Molecular Formula

C22H44O3

Molecular Weight

356.6 g/mol

IUPAC Name

octadecyl 2-hydroxy-2-methylpropanoate

InChI

InChI=1S/C22H44O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-21(23)22(2,3)24/h24H,4-20H2,1-3H3

InChI Key

AFAZBKOULBTINF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octadecyl 2-hydroxy-2-methylpropanoate typically involves the esterification reaction between octadecanol and 2-hydroxy-2-methylpropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous esterification processes. These processes involve the use of large reactors where the reactants are continuously fed, and the product is continuously removed. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Octadecyl 2-hydroxy-2-methylpropanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of octadecanol and 2-hydroxy-2-methylpropanoic acid. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of a new ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide or sulfuric acid.

Major Products Formed:

    Hydrolysis: Octadecanol and 2-hydroxy-2-methylpropanoic acid.

    Transesterification: New esters and alcohols depending on the reactants used.

Scientific Research Applications

Octadecyl 2-hydroxy-2-methylpropanoate has several applications in scientific research and industry:

    Chemistry: Used as a hydrophobic agent in the synthesis of polymers and coatings.

    Biology: Employed in the formulation of liposomes and other lipid-based delivery systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

    Industry: Utilized in the production of lubricants, surfactants, and emulsifiers.

Mechanism of Action

The mechanism of action of octadecyl 2-hydroxy-2-methylpropanoate is primarily based on its hydrophobic nature. In biological systems, it can interact with lipid membranes, enhancing the permeability and stability of liposomal formulations. In industrial applications, its hydrophobic properties make it an effective lubricant and surfactant, reducing friction and improving the stability of emulsions.

Comparison with Similar Compounds

Sodium Octadecyl Sulfate

Structure and Functional Groups : Sodium octadecyl sulfate (C18H37SO4Na) is an ionic surfactant with a sulfate head group.
Key Properties :

  • Exhibits strong anionic character, enabling effective charge stabilization in colloidal systems.
  • demonstrates that its presence shifts the isoelectric point of titania nanoparticles, independent of NaCl concentration, indicating robust colloidal stability even in varied ionic environments .
  • Applications: Widely used in detergents, emulsifiers, and nanoparticle stabilization.

Comparison with Octadecyl 2-Hydroxy-2-Methylpropanoate:

  • Polarity : The sulfate group in sodium octadecyl sulfate confers higher hydrophilicity compared to the ester and hydroxyl groups in the target compound.
  • Reactivity: Ionic surfactants like sodium octadecyl sulfate are more sensitive to pH and ionic strength, whereas the ester’s non-ionic nature may offer broader compatibility in non-aqueous systems.

Octadecyl Isothiocyanate

Structure and Functional Groups : Octadecyl isothiocyanate (C18H37NCS) features a reactive isothiocyanate (-NCS) group.
Key Properties :

  • Acts as a surface modifier in chromatography (e.g., HPLC columns) due to its ability to bind with silica matrices .
  • Market Dynamics: Global production reached MT in 2023, driven by demand in chemical synthesis and analytical applications .
  • Emerging trends include bio-based feedstock adoption and academic-industry collaborations to enhance chromatographic efficiency .

Comparison with this compound:

  • Functionality : The isothiocyanate group enables covalent bonding with substrates, unlike the ester’s hydrolyzable linkage.
  • Applications : Octadecyl isothiocyanate is niche (e.g., chromatography), while the target ester may serve as a milder surfactant or polymer plasticizer.

Octadecyl 2-Methyl-2-Propenoate

Structure and Functional Groups: A propenoate ester (C18H35COOCH2C(CH3)2) used in polymer formulations . Key Properties:

  • Polymerizes with ethenylbenzene to form copolymers, enhancing material durability and hydrophobicity.
  • CAS No. 1979945-25-9 indicates regulatory recognition in industrial applications .

Comparison with this compound:

  • Reactivity: The propenoate’s double bond allows for radical polymerization, whereas the hydroxyl group in the target compound may limit thermal stability but enable hydrogen bonding.
  • Applications : Both compounds are likely used in polymer matrices, but the hydroxyl group could improve compatibility with polar additives.

Data Tables

Table 1: Structural and Functional Comparison

Compound Functional Groups Key Applications Solubility Profile
This compound Ester, hydroxyl Surfactants, polymer additives Moderate polarity
Sodium octadecyl sulfate Sulfate (ionic) Colloids, detergents High aqueous solubility
Octadecyl isothiocyanate Isothiocyanate Chromatography, synthesis Organic solvents
Octadecyl 2-methyl-2-propenoate Propenoate (polymerizable) Copolymers, coatings Hydrophobic matrices

Table 2: Market and Production Insights (2023 Data)

Compound Global Production (MT) Market Value (US$ Million) Key Trends
Octadecyl isothiocyanate [X] (see ) [Y] () Bio-based feedstocks
Sodium octadecyl sulfate N/A N/A Stable in ionic media

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